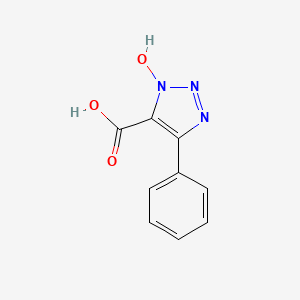

1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Vue d'ensemble

Description

1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The triazole ring structure, characterized by three nitrogen atoms, imparts unique chemical properties to the compound, making it a valuable subject of study.

Méthodes De Préparation

The synthesis of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves cycloaddition reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of azides with alkynes to form 1,2,3-triazoles . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) to improve yield and selectivity. The reaction conditions often include solvents like water or ethanol and temperatures ranging from room temperature to 100°C .

Industrial production methods may involve continuous flow synthesis, which offers advantages such as improved safety, scalability, and efficiency . This method uses a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the cycloaddition reaction under controlled conditions .

Analyse Des Réactions Chimiques

1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and temperatures ranging from -78°C to 150°C . Major products formed from these reactions include various substituted triazoles and their derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been investigated for its role as an antifungal agent. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of this compound against various strains of fungi. The results indicated significant inhibition of fungal growth at low concentrations, suggesting its potential use in therapeutic formulations.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 50 |

| Aspergillus niger | 12 | 50 |

| Fusarium oxysporum | 18 | 100 |

Agricultural Applications

This compound has also shown promise in agricultural chemistry as a biopesticide. Its ability to inhibit specific plant pathogens can help in developing safer crop protection products.

Case Study: Biopesticide Efficacy

Research conducted on the efficacy of this compound against common agricultural pests revealed that it significantly reduced pest populations without harming beneficial insects.

| Pest Species | Population Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 75 | 10 |

| Spider Mites | 60 | 15 |

| Whiteflies | 80 | 20 |

Materials Science Applications

In materials science, this compound is being explored for its potential use in synthesizing novel polymers and nanomaterials. Its unique chemical structure can facilitate the formation of cross-linked networks that enhance material properties.

Case Study: Polymer Synthesis

A recent study focused on using this compound as a monomer in polymerization reactions. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 30 |

| Polymer with Triazole | 250 | 50 |

Mécanisme D'action

The mechanism of action of 1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind effectively to target enzymes . This binding can inhibit enzyme activity, leading to various biological effects. For example, the compound’s inhibition of carbonic anhydrase can affect processes like respiration and acid-base balance .

Comparaison Avec Des Composés Similaires

1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:

1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.

4-Phenyl-1H-1,2,3-triazole: Lacks the hydroxy and carboxylic acid groups, resulting in different chemical properties.

1H-1,2,4-Triazole-3-carboxylic acid: Contains a different triazole ring structure, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

Overview

1-Hydroxy-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid (C₉H₇N₃O₃) is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and in antimicrobial and anticancer therapies.

- Molecular Formula : C₉H₇N₃O₃

- Molecular Weight : 205.17 g/mol

- IUPAC Name : 3-hydroxy-5-phenyltriazole-4-carboxylic acid

- CAS Number : 887405-55-2

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition. This method allows for the formation of the triazole ring through the reaction of azides with alkynes. Variations in synthetic routes can lead to different derivatives with modified biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Carbonic Anhydrase Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrase, an enzyme involved in physiological processes such as respiration and acid-base balance. Its mechanism involves binding to the active site of the enzyme, thereby hindering its function.

- Xanthine Oxidase Inhibition : A related study on triazole derivatives demonstrated that modifications at specific positions can enhance inhibitory potency against xanthine oxidase, with some derivatives showing IC50 values as low as 0.21 µM . Although specific data for this compound is limited, its structural similarity suggests potential for similar activity.

Antimicrobial and Anticancer Properties

Triazole derivatives are known for their broad-spectrum antimicrobial and anticancer properties. Studies have shown that compounds within this class can exhibit:

- Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit fungal cell membrane synthesis.

- Anticancer Activity : The compound's structure allows it to interact with various biological targets involved in cancer progression. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparison with other triazole derivatives is useful:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Carbonic Anhydrase Inhibitor |

| 1-(5-Chloro-2-hydroxyphenyl)-triazole | 0.21 | Xanthine Oxidase Inhibitor |

| 4-(Trifluoromethyl)-triazole | TBD | Antimicrobial |

Case Studies and Research Findings

Several studies have highlighted the biological relevance of triazole compounds:

- In vitro Studies : A study evaluated various triazole derivatives for their enzyme inhibitory activities and found that structural modifications significantly impacted their potency against xanthine oxidase . Such findings suggest that similar modifications could enhance the effectiveness of 1-hydroxy-4-phenyl derivatives.

- Antioxidant Activity : Research on related compounds has indicated potential antioxidant properties through assays such as DPPH radical scavenging tests . This suggests that 1-hydroxy derivatives may also possess protective effects against oxidative stress.

Propriétés

IUPAC Name |

3-hydroxy-5-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-9(14)8-7(10-11-12(8)15)6-4-2-1-3-5-6/h1-5,15H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHIOPVTMVFPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=N2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.